Isobutyl cyclopropanecarboxylate
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Overview
Description
Isobutyl cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring attached to a carboxylate group, with an isobutyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl cyclopropanecarboxylate typically involves the esterification of cyclopropanecarboxylic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of solid acid catalysts, such as Aciplex-SiO2, has been reported to enhance the efficiency of the hydrolysis process .
Chemical Reactions Analysis
Types of Reactions: Isobutyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield cyclopropanecarboxylic acid and isobutyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water and solid acid catalysts (e.g., Aciplex-SiO2) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: Cyclopropanecarboxylic acid and isobutyl alcohol.
Oxidation: Cyclopropanecarboxylic acid derivatives.
Substitution: Various substituted cyclopropanecarboxylates.
Scientific Research Applications
Isobutyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of isobutyl cyclopropanecarboxylate and its derivatives involves interactions with specific molecular targets. For instance, its insecticidal activity is attributed to its ability to disrupt the nervous system of insects by interfering with neurotransmitter receptors . The exact molecular pathways and targets are still under investigation, but it is believed that the cyclopropane ring plays a crucial role in its biological activity.
Comparison with Similar Compounds
Isobutyl cyclopropanecarboxylate can be compared with other cyclopropane carboxylates, such as:
Isobutenyl cyclopropanecarboxylate: Similar structure but with an isobutenyl group instead of an isobutyl group.
Cyclopropanecarboxylic acid: The parent compound without the isobutyl group. It serves as a precursor in the synthesis of various derivatives.
Cyclopropanecarboxamide: An amide derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methylpropyl cyclopropanecarboxylate |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7-3-4-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZIODMHXAGZXTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1CC1 |
Origin of Product |
United States |
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